molecular formula C13H16N2 B7872961 Isopropyl-isoquinolin-1-ylmethyl-amine

Isopropyl-isoquinolin-1-ylmethyl-amine

Cat. No.: B7872961
M. Wt: 200.28 g/mol
InChI Key: ZAMMNZRJDOPNNB-UHFFFAOYSA-N
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Description

Isopropyl-isoquinolin-1-ylmethyl-amine is an isoquinoline derivative featuring an isopropyl group attached to a methylamine substituent at the 1-position of the isoquinoline scaffold.

Properties

IUPAC Name

N-(isoquinolin-1-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14-13/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMMNZRJDOPNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including isopropyl-isoquinolin-1-ylmethyl-amine, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of catalytic processes to improve yield and efficiency. For example, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly employed to synthesize isoquinoline derivatives on a large scale . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact and improve sustainability .

Scientific Research Applications

Pharmacological Applications

The isoquinoline structure of isopropyl-isoquinolin-1-ylmethyl-amine contributes significantly to its biological activity. Research indicates that compounds with isoquinoline moieties exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Isoquinoline derivatives are known for their ability to combat various pathogens, making them promising candidates for drug development targeting infectious diseases.
  • Antitumor Properties : The compound's structural features suggest potential applications in cancer therapy, with isoquinoline derivatives previously identified as having antitumor effects .
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also serve in treating neurodegenerative diseases .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions, including C-H activation strategies that allow for the introduction of functional groups necessary for enhancing biological activity. Recent studies have focused on optimizing these synthesis pathways to create more potent derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of isoquinoline-based compounds:

  • Anticancer Activity : A study highlighted isoquinoline derivatives that exhibited significant anticancer effects, with specific compounds showing IC50 values indicating their potency against cancer cell lines .
  • Neuroprotective Studies : Research has demonstrated that certain isoquinoline compounds can reduce oxidative stress and exhibit neuroprotective properties in animal models, suggesting their potential in treating conditions like Parkinson's disease .
  • Drug Development Initiatives : Ongoing research programs are exploring the role of P2X receptors in pain and inflammation, with isoquinoline derivatives being investigated as potential modulators in these pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Isopropyl-isoquinolin-1-ylmethyl-amine with its closest analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Substituents Reference
Isoquinolin-1-ylmethyl-methyl-amine C₁₁H₁₄N₂ 174.24 Not reported Not reported Methylamine at C1
4-Methylisoquinolin-1-amine C₁₀H₁₀N₂ 158.20 Not reported Not reported Methyl at C4, amine at C1
6-Methylisoquinolin-1-amine C₁₀H₁₀N₂ 158.20 Not reported Not reported Methyl at C6, amine at C1
Isoquinoline (base scaffold) C₉H₇N 129.16 26–28 242–243 Unsubstituted isoquinoline core

Key Observations :

  • Substituent Effects: The addition of methyl or amine groups at the 1-position (as in Isoquinolin-1-ylmethyl-methyl-amine) increases molecular weight compared to the base isoquinoline scaffold . Methyl substitutions at positions 4 or 6 (e.g., 4-Methylisoquinolin-1-amine) alter steric and electronic properties but retain similar molecular weights .

Functional and Pharmacological Implications

  • Methyl-Substituted Analogs: Compounds like 4-Methylisoquinolin-1-amine and 6-Methylisoquinolin-1-amine are often intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents .
  • Amine Derivatives: Isoquinolin-1-ylmethyl-methyl-amine and its isopropyl variant may serve as building blocks for bioactive molecules, such as the benzoimidazol-2-yl-amine derivatives described in patent literature (e.g., (2-Fluoro-5-isopropyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine) .

Biological Activity

Isopropyl-isoquinolin-1-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an isoquinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H14_{14}N, with a molecular weight of approximately 186.25 g/mol. The structure consists of an isoquinoline ring attached to an isopropyl group and a methyl amine side chain, which enhances its lipophilicity and bioavailability.

Structural Features

FeatureDescription
Isoquinoline Moiety Contributes to various biological activities.
Isopropyl Group Enhances lipophilicity and potential receptor interactions.
Methyl Amine Side Chain May influence binding affinity and selectivity for biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with isoquinoline structures have shown effectiveness against various bacterial strains, including Proteus and Klebsiella species. The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit replication .

Anti-inflammatory Properties

Isoquinoline derivatives are also noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit inflammatory mediators and reduce the migration of neutrophils, thus mitigating inflammation in various models .

Anticancer Potential

The anticancer activity of isoquinoline-based compounds has been extensively studied. For example, certain isoquinoline derivatives have shown potent inhibitory effects against cancer cell lines, with IC50_{50} values in the low micromolar range. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline ring can significantly alter the compound's efficacy against specific biological targets.

CompoundBiological ActivityIC50_{50} Value
5-aminoisoquinolin-1(2H)-one PARP-1 inhibitor0.23 µM
This compound AntimicrobialTBD
8-hydroxyquinoline derivatives Anticancer20 nM

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of isoquinoline derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Klebsiella pneumoniae. The results indicated that certain compounds exhibited significant bactericidal effects at low concentrations, highlighting the potential of isoquinoline derivatives as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of isoquinoline-based compounds revealed that they effectively reduced pro-inflammatory cytokine levels in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 3: Anticancer Activity

Research into the anticancer potential of isoquinoline derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. One derivative showed an IC50_{50} value of 11 µM against lung cancer cells, indicating promising therapeutic potential .

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